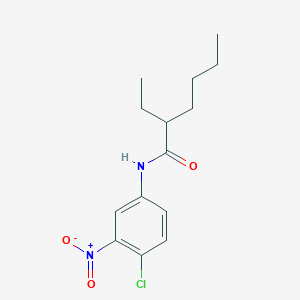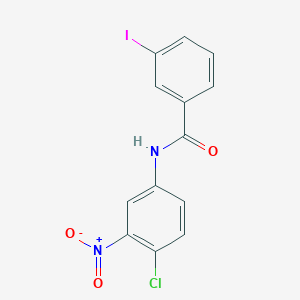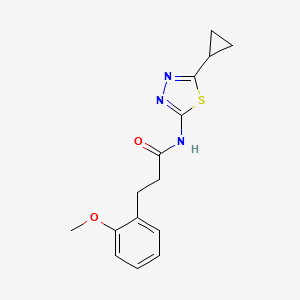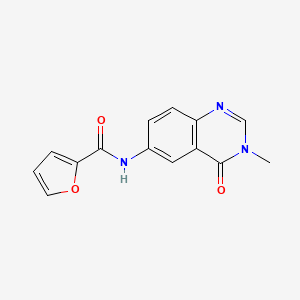![molecular formula C20H17F3N2O4 B11020418 6-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one](/img/structure/B11020418.png)
6-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dimethoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one is a complex organic compound that features both methoxy and trifluoromethoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Trifluoromethoxybenzyl Group: This can be accomplished through nucleophilic substitution reactions, where the trifluoromethoxybenzyl halide reacts with the pyridazinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
反応の種類
酸化: メトキシ基は、強い酸化条件下で対応するキノンを形成するために酸化を受ける可能性があります。
還元: ピリダジノン核は、水素化リチウムアルミニウムなどの還元剤を使用して対応するジヒドロピリダジンに還元することができます。
置換: トリフルオロメトキシ基は、特に強い塩基性条件下で、求核性芳香族置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。
還元: 無水溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
置換: ジメチルスルホキシドなどの非プロトン性溶媒中の水素化ナトリウムまたはtert-ブトキシドカリウム。
主な生成物
酸化: キノンやその他の酸化された誘導体の生成。
還元: ジヒドロピリダジン誘導体の生成。
置換: さまざまな求核剤を用いた置換ピリダジノン誘導体の生成。
4. 科学研究への応用
6-(3,4-ジメトキシフェニル)-2-[3-(トリフルオロメトキシ)ベンジル]ピリダジン-3(2H)-オンは、科学研究でいくつかの用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その独特の構造的特徴のために、生化学的アッセイにおけるプローブとして使用される可能性があります。
医学: 特に特定の酵素や受容体を標的とする薬剤の開発における、医薬品中間体としての可能性について調査されています。
産業: 特定の電子または光学的特性を持つ先進材料の開発に利用されます。
科学的研究の応用
6-(3,4-Dimethoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
6-(3,4-ジメトキシフェニル)-2-[3-(トリフルオロメトキシ)ベンジル]ピリダジン-3(2H)-オンの作用機序は、主に分子標的との相互作用に依存します。トリフルオロメトキシ基は、特定の酵素や受容体への結合親和性を高めることができます。一方、ピリダジノン核は、水素結合やその他の非共有結合相互作用に関与することができます。これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
3-(3,4-ジメトキシフェニル)プロピオン酸: ジメトキシフェニル基を共有していますが、ピリダジノン核とトリフルオロメトキシ基がありません。
4-アミノ-3-(トリフルオロメトキシ)フェニルチオシアネート: トリフルオロメトキシ基を含みますが、構造の残りは異なります。
ユニークさ
6-(3,4-ジメトキシフェニル)-2-[3-(トリフルオロメトキシ)ベンジル]ピリダジン-3(2H)-オンは、その官能基の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。メトキシ基とトリフルオロメトキシ基の両方の存在は、さまざまな用途での反応性と結合親和性を高める可能性があり、研究および産業において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the dimethoxyphenyl group but lacks the pyridazinone core and trifluoromethoxy group.
4-Amino-3-(trifluoromethoxy)phenyl thiocyanate: Contains the trifluoromethoxy group but differs in the rest of the structure.
Uniqueness
6-(3,4-Dimethoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethoxy groups can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C20H17F3N2O4 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
6-(3,4-dimethoxyphenyl)-2-[[3-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C20H17F3N2O4/c1-27-17-8-6-14(11-18(17)28-2)16-7-9-19(26)25(24-16)12-13-4-3-5-15(10-13)29-20(21,22)23/h3-11H,12H2,1-2H3 |
InChIキー |
MHFWWESBKAIPJS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)OC(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11020346.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11020353.png)


![2-(3-methoxypropyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020365.png)


![ethyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate](/img/structure/B11020371.png)

![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020382.png)
![N-[1-(4-cyanobenzyl)piperidin-4-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B11020384.png)
![trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020392.png)
![3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11020396.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020399.png)
